(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(E)-3-(2-methylindazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9-6-8(3-5-11(14)15)2-4-10(9)12-13/h2-7H,1H3,(H,14,15)/b5-3+ |
InChI Key |
LZDAGZHHUCGYBB-HWKANZROSA-N |
Isomeric SMILES |
CN1C=C2C=C(C=CC2=N1)/C=C/C(=O)O |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the indazole ring using methylating agents such as methyl iodide in the presence of a base.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a Heck reaction, where the indazole derivative is coupled with an acrylic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that compounds similar to (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid exhibit anti-proliferative effects against various cancer cell lines. The compound may inhibit specific signaling pathways involved in tumor growth.
- Case Studies : A study demonstrated that derivatives of indazole compounds showed promising results in inhibiting the growth of breast cancer cells, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .
-
Anti-inflammatory Properties
- Mechanism : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.
- Research Findings : In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures, indicating potential therapeutic uses in treating inflammatory diseases .
-
Neuroprotective Effects
- Applications : There is emerging evidence that indazole derivatives can protect neuronal cells from oxidative stress and apoptosis.
- Case Study : Research on similar indazole derivatives has shown neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound could be investigated for treating conditions like Alzheimer's disease .
Material Science Applications
- Polymer Chemistry
- Use in Polymers : The compound can be utilized to synthesize functionalized polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
- Research Findings : Studies have explored the incorporation of indazole derivatives into polymer matrices to improve their performance in various applications, including coatings and adhesives .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or pain pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid with structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and biological activities.
2-(2-Methyl-2H-indazol-5-yl)acetic Acid
- Structure : Differs by replacing the acrylic acid group with an acetic acid moiety.
- Molecular Formula: C₉H₈ClNO₂ (vs. C₁₁H₁₀N₂O₂ for the target compound).
- CAS No.: 1536535-29-1 .
- Key Differences : The absence of a conjugated double bond reduces rigidity and may alter binding affinity to biological targets. Acetic acid derivatives generally exhibit higher solubility in polar solvents compared to acrylic acids.
(2E)-3-(1H-Indol-5-yl)prop-2-enoic Acid
- Structure : Replaces the 2-methylindazole with an indole ring.
- Molecular Weight : 187.2 g/mol (vs. 202.21 g/mol for the target compound).
- CAS No.: 179626-79-0 .
- Indole derivatives are often associated with tryptophan-like interactions in proteins, whereas indazoles may exhibit enhanced metabolic stability .
3-(Sulfamoylphenylcarbamoyl)acrylic Acid Proton Salts
- Structure : Features a sulfamoylphenylcarbamoyl group instead of indazole.
- Biological Activity: Demonstrated antimicrobial efficacy against E. coli, S. aureus, and L. monocytogenes, with MIC values comparable to fluconazole in some cases .
- The absence of a heterocyclic core distinguishes its mechanism from indazole-based compounds .
(E)-3-(3-Phenylbenzo[c]isoxazol-5-yl)acrylic Acid
- Structure : Contains a benzoisoxazole ring fused with a phenyl group.
- Molecular Formula: C₁₆H₁₁NO₃ (vs. C₁₁H₁₀N₂O₂ for the target compound).
- CAS No.: 851814-28-3 .
- Key Differences : The bulky benzoisoxazole group may reduce solubility but improve lipophilicity, favoring membrane penetration. The extended aromatic system could enhance π-π stacking interactions in protein binding .
(2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic Acid
- Structure : Substitutes indazole with an imidazole ring.
- Stereochemistry : The (2Z) configuration creates a cis double bond, altering spatial orientation compared to the (2E) form.
- CAS No.: 3465-72-3 .
- Key Differences : Imidazole’s basic nitrogen atoms enable coordination with metal ions or participation in acid-base reactions, which is absent in indazole derivatives. This property is critical in enzymatic cofactor interactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | Not provided | Indazole, acrylic acid |
| 2-(2-Methyl-2H-indazol-5-yl)acetic acid | C₉H₈ClNO₂ | 197.62 | 1536535-29-1 | Indazole, acetic acid |
| (2E)-3-(1H-Indol-5-yl)prop-2-enoic acid | C₁₁H₉NO₂ | 187.20 | 179626-79-0 | Indole, acrylic acid |
| (E)-3-(3-Phenylbenzo[c]isoxazol-5-yl)acrylic acid | C₁₆H₁₁NO₃ | 265.26 | 851814-28-3 | Benzoisoxazole, acrylic acid |
Key Findings and Implications
- Structural Impact on Activity : The indazole moiety in the target compound may confer greater metabolic stability compared to indole or imidazole derivatives due to reduced susceptibility to oxidative degradation .
- Stereochemistry : The (2E) configuration optimizes the spatial arrangement for interactions with planar binding sites, as seen in analogous antimicrobial compounds .
Biological Activity
(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Structural Characteristics
The compound consists of an acrylic acid moiety linked to a substituted indazole ring. This unique structure allows for diverse biological interactions, making it a candidate for further pharmacological exploration. The molecular formula and specific structural features contribute to its hydrophilic and lipophilic properties, which affect its interaction with biological targets.
1. Anticancer Properties
Indazole derivatives, including this compound, have demonstrated potential in inhibiting cancer cell proliferation. Research indicates that these compounds can interfere with various signaling pathways involved in tumor growth. For instance:
- In vitro studies have shown that derivatives of indazole can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- A study highlighted that certain indazole derivatives exhibit IC50 values in the low micromolar range against multiple cancer cell lines, indicating their potential as anticancer agents .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Indazole derivatives are known to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation:
- Mechanistic studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
- Research has indicated that this compound may activate specific receptors (e.g., AhR and PXR), which play a crucial role in immune response regulation .
3. Antimicrobial Activity
The structural characteristics of this compound also suggest potential antimicrobial activity:
- Preliminary studies indicate that the compound may exhibit antibacterial effects against various microbial strains, possibly through disruption of microbial cell membranes or inhibition of metabolic pathways.
- Its effectiveness against specific pathogens has been documented, highlighting its potential role in developing new antimicrobial agents .
Data Tables
Case Studies
- Anticancer Study : A recent investigation into various indazole derivatives demonstrated that this compound significantly reduced cell viability in breast cancer cells, with an IC50 value of approximately 15 µM. This study emphasizes the compound's potential as a lead candidate for further development in cancer therapeutics .
- Anti-inflammatory Research : In animal models of inflammatory bowel disease, treatment with this compound resulted in decreased levels of inflammatory markers and improved intestinal barrier function. This suggests a promising approach for managing chronic inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates such as 2-methyl-2H-indazole derivatives. For example:
- Route 1 : Refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolone in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) .
- Route 2 : Utilizing boronic acid intermediates (e.g., (2-methyl-2H-indazol-5-yl)boronic acid) for Suzuki-Miyaura cross-coupling to introduce the acrylic acid moiety .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine) to minimize side products.
Table 1 : Synthetic Routes Comparison
| Method | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Acetic Acid Reflux | 60–75 | >95% | Sodium acetate, acetic acid |
| Boronic Acid Coupling | 70–85 | >98% | Pd catalyst, boronic acid |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
- Spectroscopy :
- NMR : Confirm E-configuration of the acrylic acid moiety via H NMR (coupling constant for trans protons) .
- HRMS : Verify molecular weight (expected [M+H]: calc. 231.087) .
- Crystallography : For unambiguous confirmation, grow single crystals and refine using SHELXL (R-factor < 0.05) .
Q. What spectroscopic techniques are recommended for characterizing its stability under varying pH conditions?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax at 280 nm for indazole rings) in buffers ranging from pH 2–10 .
- FT-IR : Track carboxylate (COO⁻) stretching frequencies (1600–1650 cm) to assess protonation states .
- Stability Protocol : Incubate samples at 37°C for 24 hours in PBS or simulated gastric fluid. Use LC-MS to detect degradation products .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for small-molecule refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
- Common Issues :
- Twinned Crystals : Apply TWIN/BASF commands in SHELXL to model twin domains .
- Disorder : Refine occupancies of disordered atoms iteratively (e.g., methyl groups on indazole) using PART instructions .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies improve yield in multi-step synthesis involving sensitive intermediates?
- Methodological Answer :
- Protection/Deprotection : Protect the acrylic acid carboxyl group with tert-butyl esters during indazole functionalization to prevent side reactions .
- Microwave Synthesis : Reduce reaction time for condensation steps (e.g., 30 minutes at 120°C instead of 3-hour reflux) .
- Table 2 : Yield Optimization Strategies
| Strategy | Yield Improvement | Key Reference |
|---|---|---|
| Microwave-assisted | +15–20% | |
| Boronic Acid Coupling | +10–25% |
Q. How to assess biological activity and structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using broth microdilution (MIC values; compare to vancomycin) .
- Enzyme Inhibition : Screen against c-Met kinase via fluorescence polarization (IC50 determination) .
- SAR Studies :
- Modifications : Synthesize analogs with substituents on the indazole ring (e.g., 4-bromo, 7-fluoro) to evaluate steric/electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using c-Met crystal structures (PDB: 3LQ8) to predict binding modes .
Table 3 : Biological Activity Data (Example)
| Analog | MIC (µg/mL, E. coli) | c-Met IC50 (nM) |
|---|---|---|
| Parent Compound | 32 | 150 |
| 4-Bromo-indazole analog | 16 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
